5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

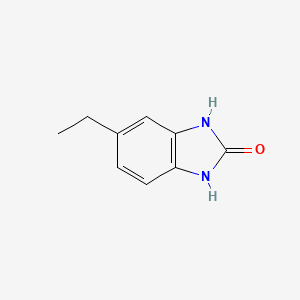

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRRSXCQVCFEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272637 | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-23-0 | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 5 Ethyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One Analogs

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For benzimidazolone derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that allow for the unambiguous assignment of protons and carbons within the molecule.

The ¹H NMR spectrum of a 5-alkyl-benzimidazol-2-one analog would be expected to show distinct signals for the aromatic protons, the N-H protons of the urea (B33335) moiety, and the protons of the alkyl substituent. For a 5-ethyl analog, one would anticipate a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets or distinct doublets and singlets, depending on the substitution pattern. The N-H protons usually present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea moiety is particularly characteristic, appearing significantly downfield. Aromatic carbons resonate in the typical range of 110-140 ppm, and the chemical shifts are influenced by the nature and position of substituents. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. In the case of 2-alkyl-benzimidazoles, the C2 carbon signal is generally shifted to higher frequencies by 10–15 ppm compared to the unsubstituted benzimidazole (B57391). mdpi.com

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | Triplet | ~15 |

| CH₂ (ethyl) | Quartet | ~25 |

| Aromatic CH | Multiplet | ~110-130 |

| Aromatic C-NH | - | ~130-140 |

| C=O | - | ~155-165 |

| NH | Broad Singlet | - |

Note: The data in this table is predictive and based on the analysis of similar benzimidazolone structures.

Mass Spectrometry for Molecular Confirmation and Purity Assessment (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it also serves as an excellent method for assessing the purity of a sample.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the ethyl group or parts of the heterocyclic ring system.

In a study on the nitration products of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, LC-MS analysis was used to confirm the identity and purity of the synthesized compounds. nih.gov For 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, the molecular ion was detected as [M-H]⁻ at m/z 282 in negative ionization mode. nih.gov This demonstrates the utility of LC-MS in verifying the molecular weight of substituted benzimidazolones.

| Technique | Ionization Mode | Expected m/z for this compound (C₉H₁₀N₂O) |

| Electrospray (ESI) | Positive | [M+H]⁺ ≈ 163.08 |

| Electrospray (ESI) | Negative | [M-H]⁻ ≈ 161.07 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While the crystal structure of this compound is not available in the reviewed literature, data from closely related analogs can provide valuable insights into its expected solid-state conformation. For instance, the crystal structure of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one has been determined. nih.gov This compound crystallizes in the monoclinic space group P2₁/c. nih.gov

In general, the benzimidazolone core is expected to be nearly planar. The crystal packing of such molecules is often dominated by intermolecular hydrogen bonds involving the N-H groups of the urea moiety and the carbonyl oxygen, leading to the formation of dimers or extended networks. Aromatic π-π stacking interactions between the benzene rings of adjacent molecules also play a significant role in stabilizing the crystal lattice.

The crystal structure of a related compound, ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, reveals that the benzimidazole and benzodioxole ring systems are approximately planar. researchgate.net In its crystal structure, weak C-H···O hydrogen bonds link the molecules into a three-dimensional network, and the packing is further stabilized by weak π-π interactions. researchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | Monoclinic | P2₁/c | Hydrogen Bonding, π-π Stacking |

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Monoclinic | P2₁/c | C-H···O Hydrogen Bonds, π-π Interactions |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of benzimidazolone derivatives. Thin-layer chromatography (TLC) is commonly employed to monitor the progress of chemical reactions and to get a preliminary indication of product purity.

For the purification of benzimidazolone analogs, column chromatography using silica (B1680970) gel is a standard method. derpharmachemica.com The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve efficient separation of the desired product from starting materials and byproducts.

High-performance liquid chromatography (HPLC) offers a more powerful tool for both analytical and preparative separations. As mentioned in the mass spectrometry section, LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing a highly sensitive and specific method for the analysis of complex mixtures and the confirmation of compound identity. nih.gov

Computational and Theoretical Chemistry Insights into 5 Ethyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of chemical compounds with high accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, the benzodiazole ring system is largely planar. nih.govnih.govresearchgate.net The ethyl group attached at the 5-position introduces conformational flexibility.

Conformational analysis of related heterocyclic compounds suggests that the orientation of the ethyl group relative to the benzodiazole ring can lead to different conformers with distinct energy levels. researchgate.netmdpi.com The most stable conformer is the one with the lowest energy, and its geometry is crucial for understanding intermolecular interactions. The planarity of the benzimidazolone core is a common feature in related crystal structures. nih.gov

| Parameter | Calculated Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-N3 Bond Length (Å) | 1.38 |

| C2=O4 Bond Length (Å) | 1.23 |

| N1-C7a Bond Length (Å) | 1.40 |

| N3-C3a Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-C6 Bond Length (Å) | 1.39 |

| C6-C7 Bond Length (Å) | 1.39 |

| N1-C2-N3 Bond Angle (°) | 108.5 |

| C2-N3-C3a Bond Angle (°) | 110.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. ajchem-a.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests high reactivity. nih.govmdpi.com For benzimidazole (B57391) derivatives, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is distributed over the diazole ring and the carbonyl group. nih.gov The introduction of an ethyl group can slightly alter the energies of these orbitals.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 4.75 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org For this compound, MD simulations can provide insights into its conformational stability and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target like a protein or enzyme. nih.govnih.govnih.govmdpi.com

Benzimidazole derivatives have been shown to interact with various biological targets, including bacterial DNA gyrase and serotonin (B10506) receptors. mdpi.comnih.gov Molecular docking studies can predict the binding mode and estimate the binding affinity of this compound to these targets. For instance, docking into the active site of bacterial gyrase can reveal potential hydrogen bonds and hydrophobic interactions that contribute to the binding. nih.gov Similarly, docking with serotonin receptors can help in understanding the structural basis for its potential neurological effects. researchgate.netnih.govnih.govresearchgate.net The ethyl group at the 5-position can play a significant role in fitting into a hydrophobic pocket within the receptor's binding site.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Bacterial Gyrase (E. coli) | -7.8 | Asp73, Gly77, Arg136 |

| Serotonin Receptor (5-HT2A) | -8.5 | Ser159, Phe339, Phe340 |

The reliability of molecular docking results can be further assessed by using advanced force fields and post-docking analysis. Techniques such as molecular dynamics simulations of the ligand-protein complex can be used to validate the stability of the predicted binding pose. nih.govsemanticscholar.org By running a simulation of the docked complex, it is possible to observe whether the ligand remains in the binding site and maintains the predicted interactions over time. This validation step is crucial for ensuring the accuracy of the docking predictions.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The 1,3-dihydro-2H-benzimidazol-2-one scaffold, the core of this compound, is recognized as a privileged structure and an important pharmacophore in medicinal chemistry. nih.govresearchgate.net This heterocyclic system is present in a multitude of pharmaceutically important compounds, making it a focal point for ligand-based drug design. derpharmachemica.com The development of efficient methods for the construction and modification of this core structure remains an active area of synthetic research aimed at discovering novel therapeutic agents. derpharmachemica.com

Derivatives of the 2,3-dihydro-2-oxo-1H-benzimidazole core have been synthesized and evaluated for a range of biological activities, including as 5-HT3 and 5-HT4 receptor antagonists. nih.govresearchgate.net Molecular modeling studies on these derivatives have been used to develop pharmacophoric models that explain their interaction with biological targets. For instance, a study on a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives showed that their conformation, sometimes stabilized by internal hydrogen bonds, aligns well with proposed pharmacophore models for 5-HT3 antagonist activity. nih.gov Such studies are crucial in understanding the structure-activity relationships (SAR) and guiding the design of new, more potent, and selective molecules.

The biological activity of benzodiazolone derivatives is intrinsically linked to their key structural features, which facilitate engagement with molecular targets. The central urea (B33335) moiety within the heterocyclic ring is of primary importance. It features two amide nitrogen atoms (N-H) that can act as hydrogen-bond donors and a carbonyl oxygen atom (C=O) that serves as a potent hydrogen-bond acceptor. chemrxiv.org

The ability to form hydrogen bonds is a critical determinant of how a ligand binds to its target receptor. In various derivatives, these donor and acceptor sites are fundamental for establishing specific interactions within the binding pocket of a receptor. researchgate.net For example, the electrostatic potential maps derived from computational studies on benzimidazolone derivatives show distinct regions of positive and negative potential corresponding to hydrogen-bond donors and acceptors, respectively. researchgate.netnih.gov These features are essential for molecular recognition. chemrxiv.org

Beyond the core hydrogen-bonding groups, the fused benzene ring provides a rigid, planar surface that can participate in van der Waals and π-stacking interactions with aromatic residues in a protein's active site. researchgate.net The substituents on the benzodiazolone ring, such as the ethyl group at the 5-position or other groups at the 1- and 3-positions, provide further opportunities for modulating the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for a specific biological target. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the crystal packing and the forces governing it can be obtained. nih.govnih.govmdpi.com

Studies on various substituted 2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives consistently show that H···H contacts make the largest contribution to the Hirshfeld surface area, reflecting the high abundance of hydrogen atoms on the molecular surface and the significance of van der Waals forces. nih.govnih.govnih.gov Contacts involving hydrogen atoms with carbon (H···C/C···H) and oxygen (H···O/O···H) are also major contributors, highlighting the roles of both weaker C-H···π interactions and stronger C-H···O or N-H···O hydrogen bonds in the crystal packing. nih.govresearchgate.netnih.gov

The relative contributions of these interactions can vary depending on the nature and position of the substituents on the benzodiazolone core. For instance, the presence of long alkyl chains can significantly increase the proportion of H···H contacts. nih.gov Conversely, the introduction of nitro groups can enhance the contribution of H···O interactions. researchgate.net

Below is a table summarizing the quantitative contributions of the most significant intermolecular contacts to the Hirshfeld surface for several derivatives of 2,3-dihydro-1H-1,3-benzodiazol-2-one.

| Compound | H···H (%) | H···C/C···H (%) | H···O/O···H (%) | Other Contacts (%) | Reference |

| 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | 44.1 | 33.5 | 13.4 | 9.0 | nih.gov |

| 1-{[2-oxo-3-(prop-1-en-2-yl)2,3-dihydro-1H-1,3-benzodiazol-1-yl]methyl}-3-(prop-1-en-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | 51.8 | 30.7 | 11.2 | 6.3 | nih.gov |

| 1,3-diethyl-5-nitro-1H-benzimidazol-2(3H)-one | 44.3 | 5.8 | 34.9 | 15.0 | researchgate.net |

| 1-decyl-2,3-dihydro-1H-benzimidazol-2-one | 75.9 | 12.5 | 7.0 | 4.6 | nih.gov |

These quantitative data underscore that while van der Waals interactions (primarily H···H and H···C contacts) form the broad foundation of the crystal packing, directional hydrogen bonds (H···O contacts) play a crucial and specific role in defining the supramolecular architecture of these compounds. nih.govnih.gov

Emerging Research Applications and Future Directions for 5 Ethyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One

Role in Rational Drug Discovery and Lead Optimization

The benzodiazol-2-one scaffold is a cornerstone in rational drug discovery, a process that involves designing and synthesizing compounds based on a deep understanding of a biological target. Its structural simplicity and synthetic accessibility allow chemists to systematically modify the core, a process known as lead optimization, to enhance potency, selectivity, and pharmacokinetic properties.

A prominent example of this is the optimization of N-piperidinyl-benzimidazolone derivatives to create potent and selective inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1). nih.gov OGG1 is an enzyme critical for repairing oxidative DNA damage and has been implicated in inflammation and transcription processes. Researchers have iteratively synthesized and evaluated derivatives of the benzodiazol-2-one scaffold to improve their inhibitory activity against this enzyme. This optimization process involves creating matched pairs of compounds with minor chemical differences to systematically probe the structure-activity relationship (SAR) and identify modifications that lead to superior biological performance. nih.gov The versatility of the scaffold allows for modifications at the N-1 and N-3 positions of the imidazole ring, as well as on the fused benzene (B151609) ring, providing multiple avenues for optimization.

Table 1: Lead Optimization of Benzodiazol-2-one Derivatives for OGG1 Inhibition

| Core Scaffold | Modification Strategy | Outcome | Reference |

|---|---|---|---|

| N-Piperidinyl-Benzimidazolone | Iterative synthesis and biochemical evaluation of derivatives | Development of potent and selective OGG1 inhibitors | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Pharmacophore-hybridization and chemical modulation | Identification of novel NLRP3 inflammasome inhibitors | researchgate.net |

| Benzimidazol-2-one | Synthesis of 1,3-disubstituted derivatives | Discovery of potent antitrichinellosis agents | uctm.edu |

Development of Targeted Therapeutic Agents based on Benzodiazol-2-one Scaffold

The inherent versatility of the benzodiazol-2-one structure has led to its exploration in developing a diverse range of targeted therapeutic agents. By modifying the substituents on the core scaffold, researchers have successfully designed molecules that interact with specific enzymes, receptors, and other biological targets implicated in various diseases. nih.gov

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including:

Anticancer Activity: The OGG1 inhibitors developed from the benzodiazol-2-one scaffold have shown efficacy in cancer cell lines. nih.gov Other derivatives have been synthesized and evaluated for their ability to induce cancer cell death through apoptosis. researchgate.net

Anti-inflammatory Agents: A series of benzo[d]imidazole-2-one derivatives were designed to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. Several compounds were found to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. researchgate.net

Neurological Agents: Researchers have synthesized 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives that show selective and high affinity for serotonin (B10506) receptors, specifically as 5-HT4 partial agonists and antagonists, and as potent 5-HT3 receptor antagonists. researchgate.netnih.gov These targets are crucial in treating neurological and gastrointestinal disorders.

Antimicrobial and Antiparasitic Agents: Novel 1,3-dihydro-2H-benzimidazol-2-one analogs have been prepared and shown to have moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, 1,3-disubstituted benzimidazol-2-ones have been synthesized and demonstrated significant activity against the parasite Trichinella spiralis, in some cases exceeding the efficacy of the established drug albendazole. uctm.edu

Table 2: Therapeutic Targets of Benzodiazol-2-one Derivatives

| Derivative Class | Biological Target | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| N-Piperidinyl-Benzimidazolones | 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | Cancer, Inflammation | nih.gov |

| 1-(Piperidin-4-yl)-Benzimidazolones | NLRP3 Inflammasome | Inflammatory Diseases | researchgate.net |

| Benzimidazole-1-carboxamides | 5-HT4 and 5-HT3 Serotonin Receptors | Neurological and Gastrointestinal Disorders | researchgate.netnih.gov |

| 1,3-disubstituted Benzimidazolones | Trichinella spiralis | Parasitic Infections | uctm.edu |

| 1,3-dihydro-2H-benzimidazol-2-one analogs | Bacterial strains (Gram-positive and Gram-negative) | Bacterial Infections |

Utility as Chemical Biology Probes for Pathway Elucidation

Beyond their direct therapeutic potential, well-characterized benzodiazol-2-one derivatives serve as valuable chemical biology probes. These "tool compounds" are highly potent and selective molecules used to investigate the function of specific proteins within complex biological systems. By inhibiting a single target, researchers can observe the downstream consequences and thus elucidate its role in cellular pathways.

The optimized OGG1 inhibitor TH5487, derived from the benzimidazolone scaffold, is a prime example of such a tool compound. nih.gov Its high selectivity allows researchers to pharmacologically modulate the activity of OGG1 to better understand its functions in DNA repair, transcription, and inflammation. Using such probes is essential for validating new drug targets and unraveling the intricate mechanisms that underpin disease. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Research

Modern research on the benzodiazol-2-one scaffold leverages a powerful combination of computational and experimental techniques to accelerate the discovery process. This integrated approach allows for more efficient design and evaluation of new compounds.

Computational Methodologies:

Molecular Modeling and Docking: These techniques are used to predict how a designed molecule will bind to the active site of a target protein. For instance, molecular modeling was used to show how a benzodiazol-2-one derivative fits into a proposed pharmacophoric model for 5-HT3 antagonist activity. nih.gov

Density Functional Theory (DFT): DFT methods are employed to evaluate the molecular geometry and electronic structure of newly synthesized compounds, providing insights into their stability and reactivity. uctm.edu

Experimental Methodologies:

Advanced Synthesis: Efficient synthesis methods, including the use of solid-liquid phase transfer catalysis and modern flow chemistry techniques, enable the rapid production of diverse libraries of benzodiazol-2-one derivatives for screening. nih.govuctm.edu

Structure-Activity Relationship (SAR) Studies: These experimental studies systematically assess how changes in a molecule's structure affect its biological activity, guiding the rational design of more effective compounds. uctm.edu

Biological Assays: A wide range of in vitro assays, such as radioligand binding assays to determine receptor affinity and cell-based assays to measure functional outcomes (e.g., inhibition of histamine release), are used to characterize the pharmacological profiles of new derivatives. nih.govnih.gov

Table 3: Synergy of Computational and Experimental Methods

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Computational | |||

| Molecular Modeling | Predicts binding and conformational fit | Matching 5-HT3 antagonists to a pharmacophore model | nih.gov |

| Density Functional Theory (DFT) | Evaluates molecular geometry and electronic structure | Characterizing novel antitrichinellosis agents | uctm.edu |

| Experimental | |||

| Flow Chemistry | Enables efficient, scalable synthesis | Multigram-scale synthesis of benzimidazol-2-one | nih.gov |

| Structure-Activity Relationship (SAR) | Guides lead optimization | Discovery of potent TNIK inhibitors from a related scaffold | nih.gov |

| Radioligand Binding Assays | Quantifies affinity for a biological target | Evaluating 5-HT3 receptor antagonism | nih.gov |

Future Research Trajectories and Unexplored Potentials within the Benzodiazol-2-one Chemical Space

The extensive body of research on the benzodiazol-2-one scaffold highlights its significant and enduring potential in medicinal chemistry. Future research is likely to expand in several key directions. The proven success in targeting a diverse set of proteins suggests that libraries of benzodiazol-2-one derivatives could be screened against new and emerging therapeutic targets to address unmet medical needs.

The development of dual-target inhibitors or pan-agonists, which can modulate multiple biological pathways simultaneously, represents a promising frontier. Given the scaffold's adaptability, it is well-suited for the design of such multi-functional agents. Furthermore, the application of novel synthetic methodologies, such as flow chemistry, will continue to accelerate the exploration of the vast chemical space surrounding the benzodiazol-2-one core. nih.gov This will enable the creation of larger and more diverse compound libraries, increasing the probability of discovering next-generation therapeutics with novel mechanisms of action. The continued integration of computational predictions with high-throughput experimental screening will undoubtedly unlock currently unexplored potentials of this privileged chemical structure.

Q & A

Q. Basic

- 1H/13C NMR : Critical for confirming the ethyl substituent’s position and dihydrobenzodiazole ring conformation. Peaks near δ 1.2–1.4 ppm (triplet, CH3) and δ 4.0–4.5 ppm (quartet, CH2) indicate the ethyl group .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9H11N3O: 177.20 g/mol) and fragmentation patterns .

- FTIR : Stretching vibrations at ~1700 cm⁻¹ confirm the carbonyl (C=O) group in the benzodiazol-2-one ring .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) resolve impurities, ensuring >95% purity .

How can researchers design experiments to investigate the interaction of this compound with GABA receptors?

Q. Advanced

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]flumazenil) to measure competitive displacement in rat brain membranes. Calculate IC50 values to assess affinity .

- Electrophysiology : Patch-clamp studies on transfected HEK cells expressing α/β/γ GABA-A subunits quantify chloride ion flux changes upon compound exposure .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, focusing on hydrogen bonding with residues like α1-His102 .

How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Q. Advanced

- Solvent selection : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) using UV-Vis spectroscopy at λmax ~270 nm. Ensure compound stability by monitoring degradation via TLC .

- Purity assessment : Contradictions often arise from impurities. Recrystallize the compound and compare solubility profiles pre- and post-purification .

- Temperature effects : Measure solubility at 25°C vs. 40°C to identify entropy-driven dissolution behavior .

What computational strategies predict the bioactivity of this compound derivatives?

Q. Advanced

- QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donors/acceptors to train models on benzodiazepine analogs. Validate with leave-one-out cross-validation .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on lipophilicity (clogP ~2.5) and polar surface area (<90 Ų) .

- Docking studies : Screen against GABA-A receptor PDB structures (e.g., 6HUP) to prioritize derivatives with enhanced binding free energies (ΔG < -8 kcal/mol) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Q. Advanced

- Crystal growth : Slow evaporation from ethanol/acetone mixtures yields single crystals. For benzimidazolone analogs, lattice parameters (e.g., monoclinic P21/c space group) are typical .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths (C=O: ~1.22 Å) and dihedral angles (e.g., ethyl group orientation relative to the benzodiazole plane) .

- Refinement : Software like SHELXL refines thermal displacement parameters (Ueq) to confirm absence of disorder in the ethyl substituent .

What strategies mitigate byproduct formation during the synthesis of this compound?

Q. Advanced

- Reaction monitoring : Use in-situ FTIR to detect intermediates (e.g., enamine formation at ~1650 cm⁻¹) and optimize reaction times .

- Byproduct identification : LC-MS/MS identifies common impurities like N-ethylated isomers. Adjust stoichiometry (e.g., 1:1.2 ratio of amine to carbonyl precursor) to suppress side reactions .

- Catalyst screening : Replace homogeneous catalysts (e.g., piperidine) with heterogeneous alternatives (e.g., Amberlyst-15) for easier separation and reduced byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.